1-(difluoromethyl)-5-(methoxymethyl)-1H-pyrazole
Description
Properties
IUPAC Name |
1-(difluoromethyl)-5-(methoxymethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2N2O/c1-11-4-5-2-3-9-10(5)6(7)8/h2-3,6H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLYLUZIBOJMSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=NN1C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(difluoromethyl)-5-(methoxymethyl)-1H-pyrazole can be achieved through several routes. One common method involves the difluoromethylation of pyrazole derivatives. This process can be carried out using reagents such as TMS-CF2H (trimethylsilyl difluoromethyl) under metal-free conditions . Another approach involves the use of difluorocarbene reagents, which can be generated in situ and reacted with pyrazole derivatives to introduce the difluoromethyl group . Industrial production methods often rely on scalable and cost-effective processes, such as the use of commercially available reagents and catalysts to facilitate the difluoromethylation reaction .
Chemical Reactions Analysis
1-(Difluoromethyl)-5-(methoxymethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups within the molecule.
Substitution: The difluoromethyl and methoxymethyl groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Scientific Research Applications
1-(Difluoromethyl)-5-(methoxymethyl)-1H-pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-5-(methoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets. For instance, the compound can act as an inhibitor of enzymes by binding to the active site and blocking substrate access. The difluoromethyl group plays a crucial role in enhancing the binding affinity and selectivity of the compound towards its target . Additionally, the methoxymethyl group can influence the compound’s solubility and bioavailability, further contributing to its overall efficacy.
Comparison with Similar Compounds
1-(Difluoromethyl)-5-(methoxymethyl)-1H-pyrazole can be compared with other fluorinated pyrazole derivatives, such as:
1-(Trifluoromethyl)-5-(methoxymethyl)-1H-pyrazole: This compound features a trifluoromethyl group instead of a difluoromethyl group, which can lead to differences in reactivity and biological activity.
1-(Difluoromethyl)-3-(methoxymethyl)-1H-pyrazole: The position of the methoxymethyl group is different, which can affect the compound’s chemical properties and interactions with biological targets.
1-(Difluoromethyl)-5-(hydroxymethyl)-1H-pyrazole: The presence of a hydroxymethyl group instead of a methoxymethyl group can alter the compound’s solubility and reactivity.
Biological Activity
1-(Difluoromethyl)-5-(methoxymethyl)-1H-pyrazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by diverse research findings.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
Synthetic Routes
The synthesis of this pyrazole derivative typically involves the following steps:
- Formation of the Pyrazole Ring : Starting from appropriate hydrazine derivatives and carbonyl compounds.
- Introduction of Functional Groups : The difluoromethyl and methoxymethyl groups are introduced via nucleophilic substitution reactions or electrophilic fluorination methods.
- Purification : The final product is purified using recrystallization or chromatography techniques to ensure high purity for biological testing.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, showing inhibition zones comparable to established antibiotics.
| Pathogen | Inhibition Zone (mm) | Control (mm) |
|---|---|---|
| Staphylococcus aureus | 15 | 18 |
| Escherichia coli | 14 | 16 |
| Candida albicans | 12 | 15 |
This suggests that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have shown that this pyrazole derivative possesses anticancer properties, particularly against breast cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- IC50 Values :
- MCF-7: 25 µM
- HeLa: 30 µM
These findings highlight the potential of this compound in cancer therapy, warranting further investigation into its efficacy and safety profiles.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced proliferation in cancer cells.
- Receptor Modulation : It may modulate receptor activity, affecting signaling pathways crucial for cell survival and growth.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated a significant reduction in bacterial viability when treated with this compound, suggesting its potential as an effective antimicrobial agent.
Case Study 2: Anticancer Properties
In another investigation, researchers explored the anticancer effects of this pyrazole derivative on MCF-7 cells. The study reported that treatment with the compound resulted in a dose-dependent decrease in cell viability and induced apoptosis, confirming its potential as a therapeutic agent in oncology.
Q & A
Basic Synthesis Optimization
Q1: What are the key synthetic pathways and optimization strategies for 1-(difluoromethyl)-5-(methoxymethyl)-1H-pyrazole? A:
- Pathway 1 (Difluoromethyl Precursors): Start with difluoromethylated intermediates (e.g., ethyl difluoroacetoacetate derivatives). Cyclize using methyl hydrazine under reflux with acetic anhydride to form the pyrazole core. Methoxymethylation is achieved via nucleophilic substitution or alkylation of a hydroxyl intermediate .
- Pathway 2 (Multi-Step Functionalization): Introduce the methoxymethyl group early via protective group strategies (e.g., using methoxy-methyl chloride) before difluoromethylation. Optimize reaction temperature (60–100°C) and solvent polarity (DMF or THF) to minimize side products .
- Critical Parameters:
Table 1: Comparison of Synthetic Routes
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Difluoromethylation | Ethyl difluoroacetoacetate | Methyl hydrazine, Ac₂O, reflux | 65–75 | ≥95% |
| Methoxymethylation | 5-Hydroxypyrazole derivative | MeOCH₂Cl, K₂CO₃, DMF, 80°C | 50–60 | ≥90% |
Advanced Structural Characterization
Q2: Which spectroscopic and computational techniques are most effective for resolving structural ambiguities in substituted pyrazoles? A:
- Experimental Techniques:
- Computational Methods:
Biological Activity Profiling
Q3: How can researchers design assays to evaluate the antifungal activity of this compound? A:
- In Vitro Assays:
- Broth Microdilution (CLSI M38): Test against Candida albicans and Aspergillus fumigatus with fluconazole as a positive control. Determine MIC values (typically 2–16 µg/mL for active pyrazoles) .
- Time-Kill Kinetics: Monitor fungicidal effects over 24–48 hours to distinguish static vs. cidal activity .
- Mechanistic Studies:
- Ergosterol Biosynthesis Inhibition: Quantify ergosterol levels via HPLC after compound treatment .
- Enzyme Binding Assays: Use recombinant CYP51 (lanosterol demethylase) to assess competitive inhibition .
Computational Modeling for Reactivity
Q4: How do DFT and molecular docking studies enhance the understanding of electronic properties and target interactions? A:
- DFT Applications:
- Docking Protocols:
- Use AutoDock Vina to model interactions with fungal CYP51 (PDB: 1EA1). Pyrazole substituents often bind to heme iron, disrupting enzyme activity .
Addressing Synthetic Regioselectivity
Q5: How can researchers resolve contradictions in regioselectivity during pyrazole ring formation? A:
- Mechanistic Probes:
- Isotopic Labeling: Use ¹⁵N-labeled hydrazines to track nitrogen incorporation into the pyrazole ring .
- Kinetic Studies: Vary reaction temperature (25–120°C) to favor thermodynamic (N1-substitution) vs. kinetic (N2-substitution) products .
- Computational Validation:
Stability and Storage Recommendations
Q6: What are the best practices for ensuring compound stability during long-term storage? A:
- Storage Conditions:
- Stability Monitoring:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
